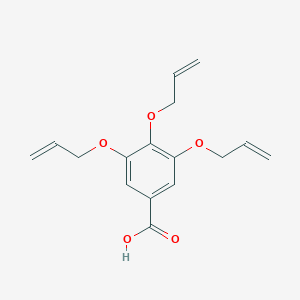
3,4,5-Tris(allyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(allyloxy)benzoic acid is an organic compound characterized by the presence of three allyloxy groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(allyloxy)benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris(allyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,4,5-tris(carboxy)benzoic acid.
Reduction: Formation of 3,4,5-tris(allyloxy)benzyl alcohol.
Substitution: Formation of 3,4,5-tris(substituted allyloxy)benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Tris(allyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dendrimers.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(allyloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy groups can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar structure but with carboxymethoxy groups instead of allyloxy groups.
3,4,5-Tris(benzyloxy)benzoic acid: Contains benzyloxy groups, which may alter its reactivity and applications.
Uniqueness
3,4,5-Tris(allyloxy)benzoic acid is unique due to the presence of allyloxy groups, which provide distinct reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H18O5 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
3,4,5-tris(prop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C16H18O5/c1-4-7-19-13-10-12(16(17)18)11-14(20-8-5-2)15(13)21-9-6-3/h4-6,10-11H,1-3,7-9H2,(H,17,18) |
Clave InChI |
CBMBSONVQAMJNP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


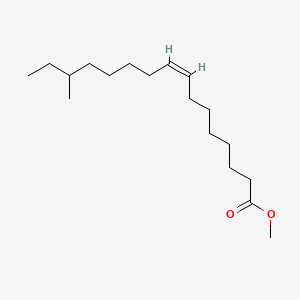
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
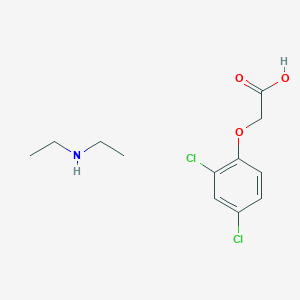
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
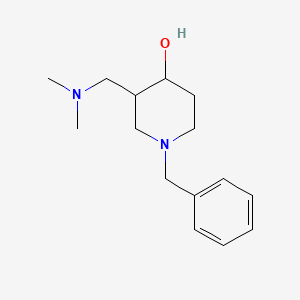
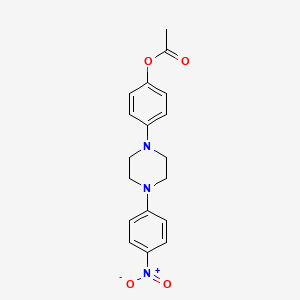
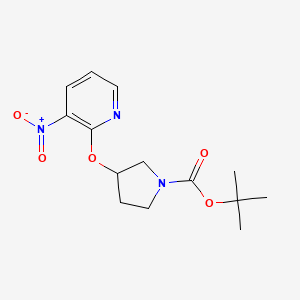
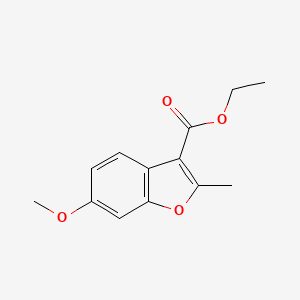
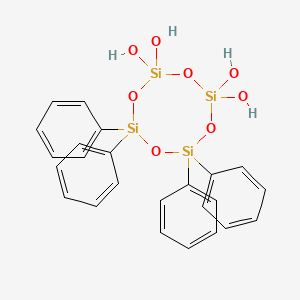

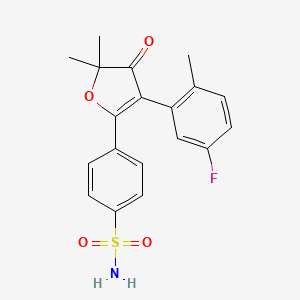
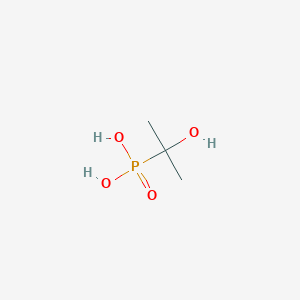
![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
